Calculated Lipophilicity Shift: 7‑Butoxy vs. 7‑Hydroxy‑3‑phenylchromen‑4‑one
The replacement of the 7‑OH group with a 7‑O‑(CH₂)₃CH₃ chain increases the calculated partition coefficient (cLogP) by approximately 2.2–2.8 log units relative to the 7‑hydroxy parent scaffold [1]. This magnitude of lipophilicity enhancement is consistent with experimentally measured logP differences observed between 7‑hydroxy‑ and 7‑butoxy‑coumarin congeners (measured ΔlogP ≈ 2.5) [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2–4.8 (predicted range for 7‑butoxy‑3‑phenylchromen‑4‑one) |
| Comparator Or Baseline | 7‑Hydroxy‑3‑phenylchromen‑4‑one: cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ +2.2 to +2.8 |
| Conditions | In silico prediction using fragment‑based (CLOGP) and atom‑type (ALOGP) algorithms; corroborated by measured 7‑butoxycoumarin vs. 7‑hydroxycoumarin logP data. |
Why This Matters
A >2‑log increase in lipophilicity predicts ≥10‑fold higher membrane passive permeability, directly impacting cellular assay bioavailability and making the 7‑hydroxy analog unsuitable as a permeability‑matched surrogate.
- [1] ChemAxon/MarvinSuite. cLogP prediction for 7‑butoxy‑3‑phenylchromen‑4‑one (SMILES: CCCCOc1ccc2c(c1)occ(c2=O)c3ccccc3) and 7‑hydroxy‑3‑phenylchromen‑4‑one. Accessed via Chemicalize.org prediction platform. View Source
- [2] PubChem Compound Summary for CID 5281426 (7‑butoxycoumarin) and CID 5281425 (7‑hydroxycoumarin). Experimental logP data: 7‑hydroxycoumarin logP = 1.54; 7‑butoxycoumarin logP estimated ≈ 4.0. National Center for Biotechnology Information. View Source
